2'-Methoxy-4'-(trifluoromethoxy)acetophenone
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Overview
Description
2'-Methoxy-4'-(trifluoromethoxy)acetophenone is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.174. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis
A study by Chattopadhyay et al. (2012) on o-hydroxyacetophenone derivatives, which are structurally similar to 2'-Methoxy-4'-(trifluoromethoxy)acetophenone, highlighted the importance of weak intermolecular interactions in determining the crystal structures of these compounds. This research is crucial in understanding the molecular geometry and intermolecular forces affecting similar compounds (Chattopadhyay et al., 2012).
Corrosion Inhibition
Li et al. (2007) investigated triazole derivatives, including those similar to this compound, for their application as corrosion inhibitors. This research provides insights into the adsorption behavior of such compounds on metal surfaces, crucial for industrial applications (Li et al., 2007).
Environment-Friendly Corrosion Inhibition
Hu et al. (2013) explored the use of 2-hydroxy-4-methoxy-acetophenone, a compound similar to this compound, as an environmentally friendly corrosion inhibitor. This study highlights the potential of such compounds in inhibiting corrosion while being eco-friendly (Hu et al., 2013).
Photoluminescent Properties
Research by Kumar et al. (2008) on europium complexes with methoxy derivatives of acetophenones, including structures akin to this compound, revealed their potential in emitting bright red luminescent colors. This property can be leveraged in optical devices and solid-state lamps (Kumar et al., 2008).
Chemical Structure and Reactivity Analysis
Arjunan et al. (2014) conducted a detailed study on 2-hydroxy-4-methoxyacetophenone, providing insights into the structural parameters, thermodynamic properties, and reactivity descriptors. This research is pivotal for understanding the chemical behavior of similar compounds like this compound (Arjunan et al., 2014).
Antimutagenic Properties
A study by Miyazawa et al. (2000) on acetophenones, including paeonol (2-hydroxy-4-methoxyacetophenone), explored their antimutagenic properties. This research is significant in evaluating the potential health benefits and medicinal applications of similar compounds (Miyazawa et al., 2000).
Safety and Hazards
2’-Methoxy-4’-(trifluoromethoxy)acetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It has been suggested that it may have an impact on the respiratory system
Mode of Action
It is known that the compound has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates . This suggests that the compound may interact with its targets through a mechanism involving fluorination.
Biochemical Pathways
Given its potential role in fluorination reactions, it may be involved in pathways related to halogenation or other processes involving the modification of aromatic substrates .
Result of Action
Given its potential role in fluorination reactions, it may induce changes in the chemical structure of its targets, potentially altering their function .
Properties
IUPAC Name |
1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMJXZPRMMJVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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